(1S)-1-(2,2-Dimethylcyclohexyl)ethanamine
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Overview
Description
(1S)-1-(2,2-Dimethylcyclohexyl)ethanamine is an organic compound characterized by its unique structure, which includes a cyclohexane ring with two methyl groups at the 2-position and an ethanamine group attached to the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2,2-Dimethylcyclohexyl)ethanamine typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material is often a cyclohexane derivative, which undergoes alkylation to introduce the dimethyl groups at the 2-position.
Amination Reaction: The alkylated cyclohexane derivative is then subjected to an amination reaction to introduce the ethanamine group at the 1-position. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation process.
High-Pressure Reactions: Employing high-pressure reactors to enhance reaction rates and yields.
Purification Techniques: Utilizing distillation, crystallization, or chromatography to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as hydroxide or alkoxide ions.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, secondary amines.
Substitution Products: Halogenated derivatives, substituted amines.
Scientific Research Applications
(1S)-1-(2,2-Dimethylcyclohexyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as its role in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (1S)-1-(2,2-Dimethylcyclohexyl)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
(1R)-1-(2,2-Dimethylcyclohexyl)ethanamine: A stereoisomer with a different spatial arrangement of atoms.
1-(2,2-Dimethylcyclohexyl)methanamine: A compound with a similar structure but differing in the position of the amine group.
Uniqueness:
Stereochemistry: The (1S) configuration imparts specific stereochemical properties that can influence the compound’s reactivity and interactions.
Functional Groups: The presence of the dimethylcyclohexyl and ethanamine groups provides unique chemical and physical properties.
Properties
IUPAC Name |
(1S)-1-(2,2-dimethylcyclohexyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-8(11)9-6-4-5-7-10(9,2)3/h8-9H,4-7,11H2,1-3H3/t8-,9?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVCXPSHTNJMHH-IENPIDJESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCCC1(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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